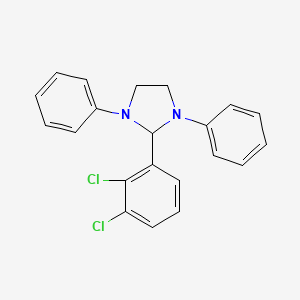

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

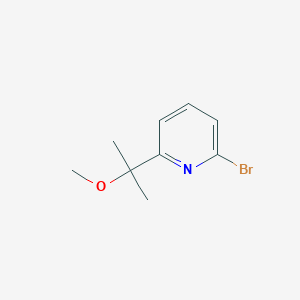

The compound “2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It is related to the family of compounds known as imidazolidines, which are characterized by a five-membered ring structure containing two nitrogen atoms . The “2,3-Dichlorophenyl” part of the name indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 3rd positions .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, such as piperazine derivatives, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

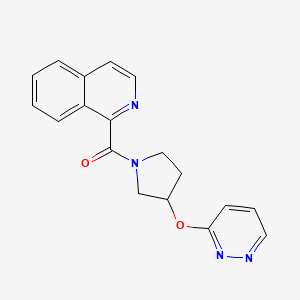

Diphenyl-based bis(2-iminoimidazolidines) have shown promising antiprotozoal activity, particularly against Trypanosoma brucei, the causative agent of trypanosomiasis. Modifications, such as the introduction of halogen atoms (e.g., chlorophenyl), have led to compounds with improved activity and selectivity. These compounds act significantly faster than previous leads and represent interesting prospects for in vivo studies due to their potent in vitro activities against both wild type and resistant strains of T. brucei (Martínez et al., 2015).

Synthetic Chemistry

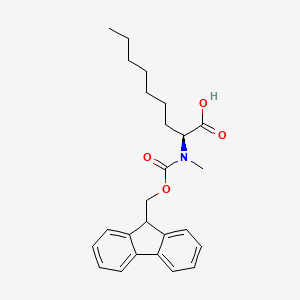

Compounds structurally related to 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine have been used in synthetic chemistry for the preparation of chiral superbases and various other novel chemical structures. For instance, modified guanidines have been explored as potential chiral superbases, showcasing the versatility of imidazolidine derivatives in synthetic applications (Isobe, Fukuda, Ishikawa, 2000).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of new derivatives with antimicrobial and antifungal properties. For example, novel 4(3H)-quinazolinone derivatives with substitutions such as imidazolidine have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Additionally, new synthesis methods for 2-substituted imidazo[2,1-b]thiazoles have been developed, further contributing to the array of antimicrobial activities these compounds possess (Mahfouz, Aziz, Elhabashy, 1990).

Anticonvulsant Agents

Derivatives of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine, such as phenytoin derivatives, have been explored for their anticonvulsant properties. The modification of these compounds has led to the development of potential anticonvulsant agents, demonstrating the compound's versatility in medicinal chemistry applications (Deodhar, Sable, Bhosale, Juvale, 2009).

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2/c22-19-13-7-12-18(20(19)23)21-24(16-8-3-1-4-9-16)14-15-25(21)17-10-5-2-6-11-17/h1-13,21H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGCVSSRZCJFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)

![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)